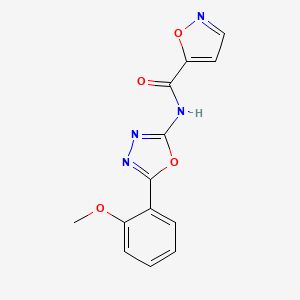
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide, also known as Moxadil, is a synthetic compound that has been extensively studied for its potential applications in scientific research. Moxadil has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide involves the reaction of 2-methoxybenzohydrazide with ethyl chloroformate to form ethyl 2-(2-methoxyphenyl)hydrazinecarboxylate. This intermediate is then reacted with hydroxylamine hydrochloride to form N-(2-methoxyphenyl)-N'-hydroxyhydrazinecarboxamide. The final compound is obtained by reacting N-(2-methoxyphenyl)-N'-hydroxyhydrazinecarboxamide with isoxazole-5-carboxylic acid chloride in the presence of triethylamine and pyridine, followed by cyclization with triethylamine and sodium methoxide.
Starting Materials
2-methoxybenzohydrazide, ethyl chloroformate, hydroxylamine hydrochloride, isoxazole-5-carboxylic acid chloride, triethylamine, pyridine, sodium methoxide
Reaction
2-methoxybenzohydrazide + ethyl chloroformate → ethyl 2-(2-methoxyphenyl)hydrazinecarboxylate, ethyl 2-(2-methoxyphenyl)hydrazinecarboxylate + hydroxylamine hydrochloride → N-(2-methoxyphenyl)-N'-hydroxyhydrazinecarboxamide, N-(2-methoxyphenyl)-N'-hydroxyhydrazinecarboxamide + isoxazole-5-carboxylic acid chloride + triethylamine + pyridine → N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide intermediate, N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide intermediate + triethylamine + sodium methoxide → N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide
作用机制
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide works by inhibiting the activity of certain enzymes and proteins in the body, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory cytokines, and glycogen synthase kinase-3beta (GSK-3beta), which is involved in the regulation of cell growth and apoptosis.
生化和生理效应
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide has a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide has been shown to reduce the production of inflammatory cytokines, inhibit the growth of cancer cells, and protect neurons from oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide in lab experiments is its versatility, as it can be used in a variety of research applications. However, one limitation of using N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is its potential toxicity, as high doses of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide have been shown to cause liver damage in animal studies.
未来方向
There are several future directions for research on N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide, including further studies on its mechanisms of action, as well as its potential applications in the treatment of various diseases, such as cancer, inflammation, and neurodegenerative diseases. Additionally, future research could focus on developing new derivatives of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide with improved efficacy and reduced toxicity.
科学研究应用
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid-beta plaques.
属性
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c1-19-9-5-3-2-4-8(9)12-16-17-13(20-12)15-11(18)10-6-7-14-21-10/h2-7H,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQJBQPSYPTZGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

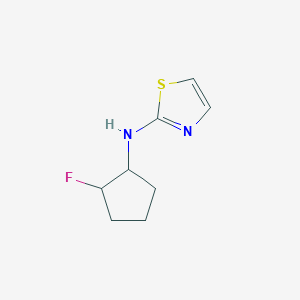
![6-Tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2971431.png)
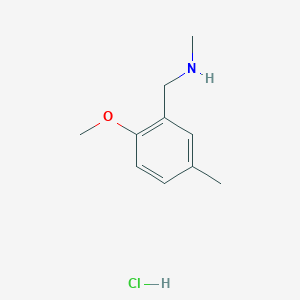
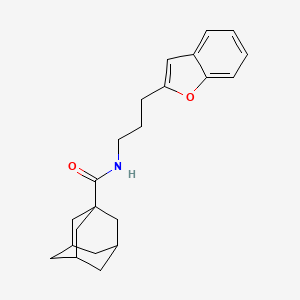

![4-((Benzo[d]oxazol-2-ylthio)methyl)phenyl benzoate](/img/structure/B2971437.png)
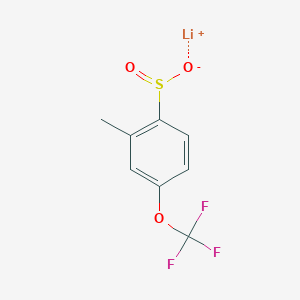
![N-(2,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2971439.png)
![1-[(3-Fluorophenyl)methyl]-4-methylpiperazine](/img/structure/B2971441.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2971445.png)
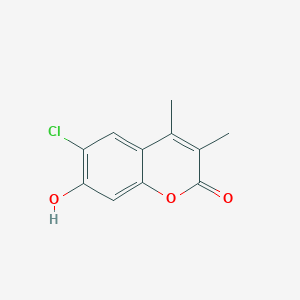
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-2-butanamine](/img/structure/B2971448.png)
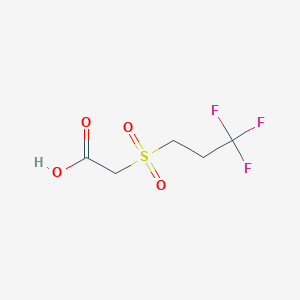
![[4-(3,4-Dimethylphenyl)sulfonyl-6,7-dimethoxyquinolin-3-yl]-phenylmethanone](/img/structure/B2971453.png)